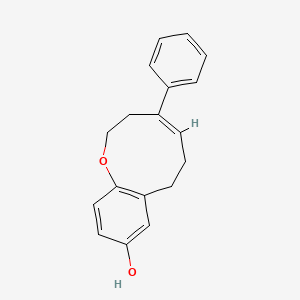
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- is a complex organic compound with a molecular formula of C13H14N4O2 and a molecular weight of 258.28 This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- typically involves the reaction of azides with allyl ketones in the presence of diethylamine as a catalyst . This method allows for the formation of fully substituted 1,2,3-triazoles. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as dyes and photostabilizers.
Mécanisme D'action
The mechanism of action of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site and blocking its enzymatic activity . This inhibition can lead to various biological effects, including the suppression of tumor growth and microbial proliferation.
Comparaison Avec Des Composés Similaires
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- can be compared with other similar compounds, such as:
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also contain the triazole ring and exhibit similar biological activities.
Imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer properties.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Shares the morpholine ring and is used in various industrial applications.
The uniqueness of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
morpholin-4-yl-(4-phenyltriazol-2-yl)methanone |
InChI |
InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)17-14-10-12(15-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
GOSFBKBCZMUBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)N2N=CC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


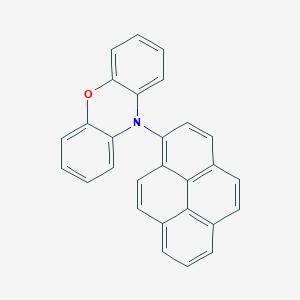

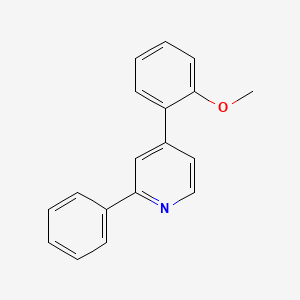
![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
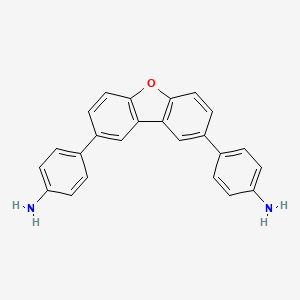
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)

![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
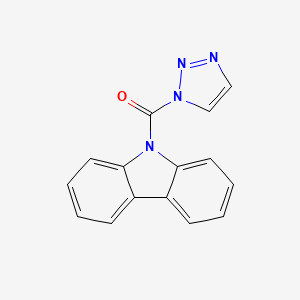
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)

